1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Catalog No.
S1548175
CAS No.
178261-41-1
M.F
C13H18N2O2S
M. Wt
266.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

CAS Number

178261-41-1

Product Name

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine]

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3

InChI Key

NSECJXCOETXUHS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31

While several scientific suppliers offer this compound, there is a scarcity of published research directly investigating its properties or potential uses.

Further Exploration:

  • Chemical Databases: Resources like PubChem (]) provide basic information on the compound's structure, properties, and related chemical entities. These can serve as starting points for further exploration.
  • Patent Literature: Searching patent databases might reveal potential applications or intended uses mentioned in patent filings. However, it's crucial to remember that patents describe inventions and may not reflect successful applications or established scientific uses.
  • Emerging Research: It's possible that research on 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is still ongoing and belum published in the open scientific literature. Staying updated with scientific conferences, recent publications in relevant fields, and contacting researchers in related areas might provide further insights.

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is an organic compound characterized by its unique spirocyclic structure, which integrates an indoline and piperidine ring system. The molecular formula of this compound is C13H18N2O2S, and it is often encountered in its hydrochloride form. This compound serves primarily as an intermediate for the synthesis of MK-677, a growth hormone secretagogue that has garnered interest for its potential therapeutic applications.

The compound can undergo various chemical transformations, including:

  • Oxidation: This reaction can yield derivatives with different functional groups.
  • Reduction: Reduction reactions may modify the spirocyclic structure.
  • Substitution: The rings can participate in substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane or ethanol are typically employed, with specific temperature conditions to achieve desired transformations.

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exhibits notable biological activities:

  • Anticancer Potential: Research indicates that compounds related to this structure can act as dual inhibitors of c-Met/ALK pathways, showing significant tumor growth inhibition in human gastric carcinoma models.
  • Antidepressant Activity: Derivatives of this compound have been studied for their ability to potentiate serotonin effects, suggesting a profile distinct from traditional tricyclic antidepressants.

Several synthetic routes have been developed to produce 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]:

  • Cycloisomerization: A common method involves the cycloisomerization of tryptamine-ynamide using silver triflate and N-fluorobenzenesulfonimide.
  • One-Pot Reactions: A one-pot four-component reaction involving arylamines, methyl propiolate, isatin, and malononitrile has been reported.
  • Ultrasound-Assisted Synthesis: Green chemistry approaches utilize ultrasound irradiation for efficient synthesis of derivatives .

This compound finds applications primarily in medicinal chemistry as an intermediate in drug development. Its derivatives are being explored for their potential roles in treating conditions such as cancer and depression. Additionally, the spiro[indoline-3,4'-piperidine] scaffold is recognized for its structural complexity and ability to interact with various biological targets .

Interaction studies involving 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] have highlighted its ability to modulate neurotransmission pathways. For example, spiro[indoline-3,4'-piperidine] derivatives have shown interactions with cholinergic systems, impacting acetylcholinesterase activity. These interactions suggest potential therapeutic roles in neurodegenerative diseases and cognitive enhancement.

Several compounds share structural similarities with 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine], including:

Compound NameStructure TypeUnique Features
Spiro[indoline-3,4'-piperidine]SpirocyclicBasic scaffold without methylsulfonyl group
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-oneDual inhibitorSignificant anticancer activity
1-Arylspiro[indoline-3,4'-piperidine]SpirocyclicExhibits antidepressant properties
Spiro[indoline-2,3'-piperidines]SpirocyclicNovel synthetic routes expanding chemical space

The uniqueness of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] lies in its specific methylsulfonyl substitution and its role as an intermediate for MK-677 synthesis. This structural modification enhances its biological activity and potential therapeutic applications compared to other similar compounds .

XLogP3

1

Dates

Modify: 2023-08-15

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